
Cellulose triacetate
説明
Cellulose triacetate, also known as triacetate, CTA, or TAC, is a chemical compound produced from cellulose and a source of acetate esters, typically acetic anhydride . It is commonly used for the creation of fibers and film base . It is a high-melting (300 °C [570 °F]), highly crystalline substance that is soluble only in a limited range of solvents (usually methylene chloride) .
Synthesis Analysis
Cellulose triacetate is synthesized by the transesterification reaction of mild acid-pretreated lignocellulosic biomass with a stable acetylating reagent (isopropenyl acetate, IPA) in an ionic liquid (1-ethyl-3-methylimidazolium acetate, EmimOAc) which enabled the dissolution of lignocellulose as well as the organocatalytic reaction . In another study, a heterogeneous acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.9 .
科学的研究の応用
Biodegradable Materials
Cellulose triacetate can be synthesized from pure cellulose obtained from waste lignocellulosic parts of plants . This synthesized ester derivative can be suitable for fabricating biodegradable and “all cellulose” biocomposite systems .
Structuring Agent for Oils
CTA nanofibers have been explored as a sustainable structuring agent for castor oil . The rheological properties of dispersions are strongly influenced by the concentration and surface properties of nanofibers . Compared to other commonly used thickeners, such as synthetic polymers and metal soaps, CTA electrospun nanofibers have a much higher oil structuring capacity .
Membrane Separation Processes
Cellulose acetate, an esterified cellulose derivative which includes CTA, is widely known for its numerous applications in membrane separation processes .
Controlled Drug Release
CTA is used in the production of matrices for controlled drug release . These matrices can take the form of membranes or particles .
Optical Film Protection
CTA is used for the protection of optical films . This application takes advantage of the chemical stability and clarity of CTA.
Cigarette Filters
CTA is used in the production of cigarette filters . The fibers of CTA can effectively filter out harmful substances from the smoke.
7. Creation of Fibers and Film Base CTA is commonly used for the creation of fibers and film base . It is chemically similar to cellulose acetate .
Seawater Desalination
In the field of seawater desalination, CTA is used for the Reverse Osmosis (RO) membrane for seawater desalination . The total module performance of CTA-based Hollow-Fiber (HF) membrane module is competitive compared with the Polyamide (PA)-based spiral-wound one .
作用機序
Target of Action
Cellulose triacetate (CTA) is a chemical compound derived from cellulose, a natural polymer. The primary target of CTA is cellulose itself . The process involves the acetylation of cellulose, converting hydroxyl groups in cellulose to acetyl groups . This modification enhances the solubility of the cellulose polymer in organic solvents .
Mode of Action
The mode of action of CTA involves a chemical reaction known as acetylation. In this process, cellulose is acetylated with acetic acid and/or acetic anhydride . This acetylation converts hydroxyl groups in cellulose to acetyl groups, rendering the cellulose polymer much more soluble in organic solvents . The cellulose acetate is then dissolved in a mixture of dichloromethane and methanol for spinning .
Biochemical Pathways
The biochemical pathway involved in the action of CTA is the acetylation of cellulose. This process converts the hydroxyl groups in cellulose to acetyl groups, which significantly enhances the solubility of the cellulose polymer in organic solvents . The acetylation of cellulose is a key step in the production of CTA .
Pharmacokinetics
For instance, in hemodialysis, the properties of CTA can affect the clearance of certain drugs like vancomycin .
Result of Action
The result of the acetylation process is the formation of CTA, a material that is more heat resistant than cellulose acetate . CTA is commonly used for the creation of fibers and film base . It is particularly effective in clothing where crease or pleat retention is important .
Action Environment
The action environment can influence the action, efficacy, and stability of CTA. For instance, the synthesis of CTA can be influenced by the choice of solvent, temperature, and other conditions . Moreover, environmental factors can also influence the properties of the resulting CTA material .
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ADJNRHBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9012-09-3 | |
| Record name | Cellulose, triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellulose triacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



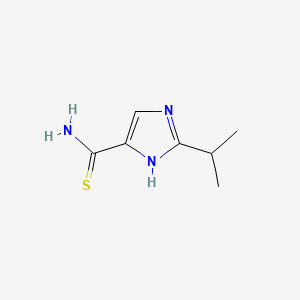
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
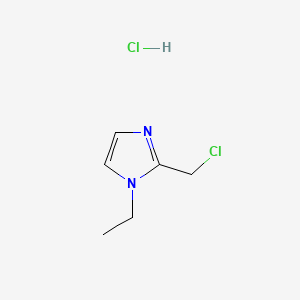

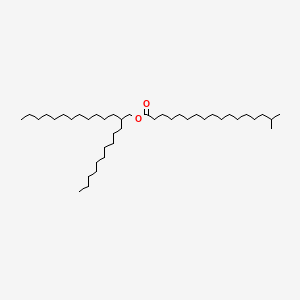
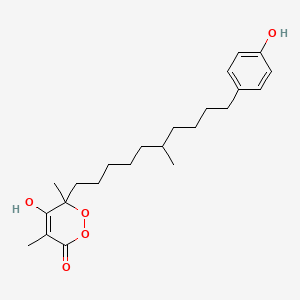

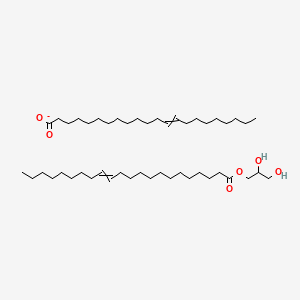

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)
